cholesterol n-amyl carbonate

描述

准备方法

Synthetic Routes and Reaction Conditions: cholesterol n-amyl carbonate is synthesized by reacting cholesterol with amyl carbonate. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through techniques such as crystallization and chromatography to achieve the desired purity levels .

化学反应分析

Types of Reactions: cholesterol n-amyl carbonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

科学研究应用

cholesterol n-amyl carbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Utilized in the study of cell membrane dynamics and cholesterol metabolism.

Medicine: Investigated for its potential therapeutic benefits in treating cholesterol-related disorders.

Industry: Employed in the production of specialized polymers and materials

作用机制

The mechanism of action of cholesterol n-amyl carbonate involves its interaction with cellular membranes and enzymes. It is known to modulate membrane fluidity and influence the activity of membrane-bound enzymes. The compound also serves as a substrate for various metabolic pathways, leading to the formation of bioactive metabolites .

相似化合物的比较

Cholesterol: The parent compound, essential for cell membrane structure and function.

Cholesteryl Oleate: A cholesterol ester used in the study of lipid metabolism.

Cholesteryl Palmitate: Another cholesterol ester with applications in biochemistry and cell biology.

Uniqueness: cholesterol n-amyl carbonate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other cholesterol derivatives .

生物活性

Cholesterol n-amyl carbonate, a derivative of cholesterol, has garnered attention for its biological activity and potential applications in various fields, including biochemistry, medicine, and industrial chemistry. This article provides an overview of its biological activity, mechanisms of action, biochemical properties, and relevant research findings.

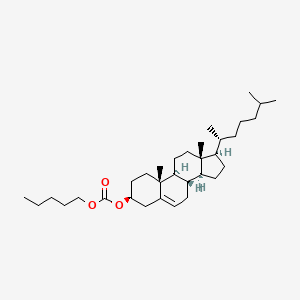

Chemical Structure and Properties

This compound is characterized by its unique ester linkage, which differentiates it from other cholesterol derivatives. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₃₆O₃

- CAS Number : 15455-79-5

Target of Action

This compound primarily interacts with cellular membranes and metabolic pathways involving cholesterol. It plays a crucial role in the dynamics of cell membranes and cholesterol metabolism.

Mode of Action

The compound is believed to influence several enzymatic processes. For instance, it interacts with enzymes such as HMG-CoA reductase and cytochrome P450 enzymes, which are essential for cholesterol synthesis and metabolism. This interaction can lead to alterations in cholesterol levels within cells.

This compound affects various cellular processes:

- Cell Signaling : It modulates signaling pathways by affecting membrane fluidity and integrity.

- Gene Expression : The compound can influence gene expression related to lipid metabolism.

- Cellular Metabolism : It participates in metabolic pathways that regulate cholesterol homeostasis.

Cellular Effects

The compound's effects on cellular processes include:

- Membrane Integrity : this compound enhances the stability and functionality of cellular membranes.

- Transport Mechanisms : It facilitates the transport of cholesterol within cells through binding interactions with sterol-sensing domains of proteins like NPC1 and NPC2.

Case Studies and Experimental Data

- Cell Membrane Dynamics : Research indicates that this compound significantly impacts the fluidity and permeability of cell membranes, which is crucial for maintaining cellular homeostasis.

- Therapeutic Applications : Preliminary studies suggest potential therapeutic benefits in treating disorders related to cholesterol metabolism, such as hypercholesterolemia. For example, a study demonstrated that derivatives of cholesterol could modulate lipid profiles in hypercholesterolemic patients .

- Biochemical Analysis : this compound has been used in biochemical assays to study its interactions with various biomolecules, revealing its role in enzyme regulation and lipid metabolism .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound | Key Features | Applications |

|---|---|---|

| Cholesterol | Essential for cell membrane structure | Fundamental role in cellular biology |

| Cholesteryl Oleate | A cholesterol ester involved in lipid metabolism | Used in studies of lipid dynamics |

| Cholesteryl Palmitate | Another ester with applications in biochemistry | Investigated for its metabolic effects |

| This compound | Unique ester linkage; distinct properties | Research on membrane dynamics and metabolism |

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O3/c1-7-8-9-21-35-31(34)36-26-17-19-32(5)25(22-26)13-14-27-29-16-15-28(24(4)12-10-11-23(2)3)33(29,6)20-18-30(27)32/h13,23-24,26-30H,7-12,14-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZGKUVSDXMPGA-FLFWOSPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659874 | |

| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-79-5 | |

| Record name | (3beta)-Cholest-5-en-3-yl pentyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。